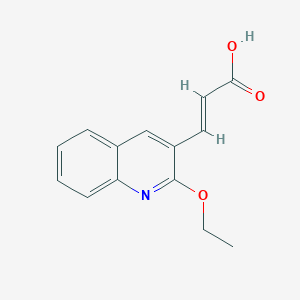

3-(2-ethoxyquinolin-3-yl)prop-2-enoic Acid

Description

General Overview of Quinoline-Derived Prop-2-enoic Acids

Quinoline-derived prop-2-enoic acids are a class of organic compounds characterized by a quinoline (B57606) ring system linked to a prop-2-enoic acid functional group. The quinoline core is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. mdpi.com This structural motif is a cornerstone in numerous biologically active molecules and natural products. nih.gov The prop-2-enoic acid, also known as acrylic acid, is an α,β-unsaturated carboxylic acid, which imparts distinct electronic and reactive properties to the molecule. nih.gov

Historical Development and Evolution of Synthetic Strategies for Analogous Structures

The synthesis of quinoline derivatives has a rich history, with numerous methods developed over the past century. Classic reactions such as the Skraup, Doebner-von Miller, and Combes syntheses have been foundational in accessing the quinoline core. More contemporary approaches have focused on developing more efficient and versatile strategies, including transition-metal-catalyzed cross-coupling reactions and C-H activation/annulation cascades. mdpi.com

The introduction of the prop-2-enoic acid side chain can be achieved through various synthetic routes. A common strategy involves the Knoevenagel or Doebner condensation of a quinoline-3-carboxaldehyde with malonic acid or its derivatives. This reaction, typically base-catalyzed, leads to the formation of the α,β-unsaturated carboxylic acid. Another approach could involve the Heck coupling of a haloquinoline with an acrylic acid ester, followed by hydrolysis to the carboxylic acid. The evolution of these synthetic methods has been driven by the need for higher yields, greater functional group tolerance, and more environmentally benign reaction conditions. mdpi.com

Academic Relevance of the Quinoline-Prop-2-enoic Acid Scaffold in Contemporary Chemical Research

The quinoline-prop-2-enoic acid scaffold continues to be a subject of significant academic interest due to its versatile chemical nature and potential biological applications. ontosight.ai Researchers are actively exploring the synthesis of novel derivatives and evaluating their efficacy in various therapeutic areas. The potential for these compounds to exhibit antimalarial, antibacterial, and anticancer properties is a primary driver of this research. ontosight.ai

The structure-activity relationship (SAR) of these compounds is a key area of investigation. By systematically modifying the substituents on the quinoline ring and the prop-2-enoic acid chain, researchers aim to understand how these changes influence biological activity. mdpi.com This knowledge is crucial for the rational design of more potent and selective therapeutic agents. Furthermore, the quinoline-prop-2-enoic acid scaffold serves as a valuable tool in chemical biology for probing biological pathways and identifying new drug targets.

Interdisciplinary Context of Research on Aromatic Unsaturated Carboxylic Acids

Aromatic unsaturated carboxylic acids represent a broad class of compounds that are of interest across multiple scientific disciplines. numberanalytics.com In organic chemistry, they are versatile building blocks for the synthesis of more complex molecules. nih.gov Their unique electronic and structural features make them valuable precursors in various chemical transformations.

In materials science, these compounds and their polymeric derivatives are explored for applications in optics, electronics, and polymer chemistry. The conjugated system can impart desirable photophysical properties, making them suitable for use in dyes, pigments, and functional polymers. mdpi.com In pharmacology and biochemistry, aromatic unsaturated carboxylic acids are investigated for their potential to interact with enzymes and receptors, leading to the development of new therapeutic agents. nih.gov The interdisciplinary nature of this research highlights the fundamental importance of this class of compounds in both basic and applied science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-14-11(7-8-13(16)17)9-10-5-3-4-6-12(10)15-14/h3-9H,2H2,1H3,(H,16,17)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIXTYOMOKXFNS-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2C=C1C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC2=CC=CC=C2C=C1/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331091 | |

| Record name | (E)-3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836998 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

556016-27-4 | |

| Record name | (E)-3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Ethoxyquinolin 3 Yl Prop 2 Enoic Acid

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the target molecule, 3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid, is critically dependent on the efficient preparation of its core building blocks: a functionalized quinoline (B57606) intermediate and a suitable prop-2-enoic acid precursor.

Synthesis of Substituted Quinoline Intermediates

The primary quinoline intermediate required for the synthesis of this compound is 2-ethoxyquinoline-3-carbaldehyde (B2554510). A common and effective route to this compound begins with the Vilsmeier-Haack reaction, a versatile method for formylating electron-rich aromatic and heteroaromatic compounds. ijsr.net

This synthesis is typically a two-step process:

Vilsmeier-Haack Formylation: Substituted acetanilides are treated with a Vilsmeier reagent, commonly prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction yields a 2-chloroquinoline-3-carbaldehyde (B1585622) derivative. ijsr.netrsc.orgresearchgate.net The reaction proceeds through an electrophilic substitution of an iminium salt onto the aromatic ring, followed by cyclization and subsequent hydrolysis to form the aldehyde. ijsr.net

Nucleophilic Alkoxy Substitution: The chlorine atom at the 2-position of the quinoline ring is highly susceptible to nucleophilic substitution. By reacting 2-chloroquinoline-3-carbaldehyde with sodium ethoxide (NaOEt) in ethanol, the chloro group is displaced by an ethoxy group to furnish the desired 2-ethoxyquinoline-3-carbaldehyde intermediate. nih.gov A similar procedure has been documented for the synthesis of the corresponding 2-methoxy derivative using potassium hydroxide (B78521) in methanol. nih.gov

This sequential approach provides a reliable pathway to the key quinoline aldehyde, which serves as the electrophilic partner in subsequent carbon-carbon bond-forming reactions.

| Step | Reaction | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Vilsmeier-Haack Reaction | Acetanilide, POCl₃, DMF | 2-Chloroquinoline-3-carbaldehyde | ijsr.netresearchgate.net |

| 2 | Nucleophilic Substitution | Sodium Ethoxide (NaOEt), Ethanol | 2-Ethoxyquinoline-3-carbaldehyde | nih.gov |

Preparation of Prop-2-enoic Acid Building Blocks

The choice of the prop-2-enoic acid building block is dictated by the specific carbon-carbon bond-forming strategy employed. These reagents are designed to introduce the three-carbon acid chain onto the quinoline scaffold.

For Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons (HWE) reactions utilize phosphorus-stabilized carbanions.

Wittig Reagents: Phosphonium (B103445) ylides, such as (carboxymethyl)triphenylphosphonium bromide, are prepared by the reaction of triphenylphosphine (B44618) with a haloacetic acid derivative, followed by deprotonation with a base. masterorganicchemistry.com

HWE Reagents: Phosphonate (B1237965) esters, like triethyl phosphonoacetate, are typically synthesized via the Michaelis–Arbuzov reaction, which involves treating a trialkyl phosphite (B83602) with an α-haloester. orgsyn.org These reagents are generally more nucleophilic than the corresponding Wittig ylides. wikipedia.org

For Knoevenagel Condensation: This reaction employs compounds with an "active" methylene (B1212753) group, where the hydrogens are acidic due to flanking electron-withdrawing groups. Malonic acid and its derivatives (e.g., diethyl malonate, cyanoacetic acid) are classic substrates for this condensation. researchgate.net

For Heck Reactions: The prop-2-enoic acid component is typically acrylic acid or its esters (e.g., ethyl acrylate, n-butyl acrylate), which are widely available commercial chemicals. organic-chemistry.org

Carbon-Carbon Bond Forming Reactions for the Conjugated System

With the key precursors in hand, the final step involves forming the C-C double bond that links the quinoline ring to the prop-2-enoic acid moiety. Several powerful synthetic methods are available for this transformation.

Olefination Reactions: Contemporary Wittig and Horner-Wadsworth-Emmons Variants for α,β-Unsaturated Acids

Olefination reactions provide a direct route to the target compound by reacting the carbonyl group of 2-ethoxyquinoline-3-carbaldehyde with a phosphorus-stabilized carbanion.

Wittig Reaction: This reaction involves a triphenyl phosphonium ylide reacting with an aldehyde to form an alkene and triphenylphosphine oxide. wikipedia.orglibretexts.org While a foundational method, the Wittig reaction with semi-stabilized ylides can often produce a mixture of (E)- and (Z)-alkene isomers, which may require subsequent separation. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.org This method offers significant advantages, including the predominant formation of the (E)-alkene, which is often the desired isomer for conjugated systems. organic-chemistry.org The reaction of 2-ethoxyquinoline-3-carbaldehyde with the carbanion generated from triethyl phosphonoacetate and a base (e.g., NaH, NaOEt) would yield the ethyl ester of the target acid. A final hydrolysis step is then required to obtain the carboxylic acid. Another key benefit of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying product purification compared to the often-difficult removal of triphenylphosphine oxide from Wittig reactions. wikipedia.orgorganic-chemistry.org

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Stereoselectivity | Often gives E/Z mixtures | Highly (E)-selective |

| Reagent Reactivity | Less nucleophilic | More nucleophilic |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble) |

| Reference | wikipedia.orgorganic-chemistry.org | wikipedia.orgorganic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction) for Arylalkenoic Acids

The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org To synthesize this compound via this method, a 3-halo-2-ethoxyquinoline (e.g., prepared from the electrophilic halogenation of an N-(2-alkynyl)aniline precursor) would be coupled with an acrylic acid ester. nih.gov

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the quinoline-halide bond, followed by alkene insertion and β-hydride elimination to form the product and regenerate the catalyst. wikipedia.org The reaction typically exhibits high stereoselectivity for the trans product. organic-chemistry.org Subsequent hydrolysis of the resulting ester would yield the final carboxylic acid.

Knoevenagel Condensation and Related Approaches

The Knoevenagel condensation is a highly efficient method for this synthesis, involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base. researchgate.net The most direct approach to this compound is the reaction of 2-ethoxyquinoline-3-carbaldehyde with malonic acid.

A particularly relevant variant is the Doebner modification , which uses pyridine (B92270) as both the catalyst and solvent. organic-chemistry.org Under these conditions, the initial condensation product undergoes a subsequent decarboxylation reaction in situ, directly yielding the α,β-unsaturated carboxylic acid. organic-chemistry.org This one-pot procedure is often high-yielding and avoids the need for an intermediate ester hydrolysis step, making it a highly attractive synthetic route. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Transformation | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde (R-CHO) | Malonic Acid | Pyridine | Condensation followed by Decarboxylation | α,β-Unsaturated Carboxylic Acid (R-CH=CH-COOH) | organic-chemistry.org |

| 2-Ethoxyquinoline-3-carbaldehyde | Malonic Acid | Pyridine | Condensation and Decarboxylation | This compound | organic-chemistry.orgnih.gov |

Regioselective and Stereoselective Synthetic Control

Achieving precise control over the arrangement of atoms within a molecule is a fundamental goal of modern organic synthesis. For a compound like this compound, this control manifests in two key areas: the stereochemistry of the prop-2-enoic acid side chain and the selective introduction of substituents onto the quinoline core.

The geometry of the double bond in the prop-2-enoic acid moiety gives rise to (E) and (Z) stereoisomers, which can exhibit different physical, chemical, and biological properties. researchgate.net Therefore, methods that selectively produce one isomer are highly valuable.

Several synthetic strategies are employed to ensure high stereoisomeric purity:

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions are workhorses in organic synthesis for creating carbon-carbon double bonds. The Horner-Wadsworth-Emmons reaction, in particular, is renowned for its ability to produce the (E)-alkene isomer with high selectivity. By carefully choosing the phosphonate ylide and reaction conditions, chemists can favor the formation of the thermodynamically more stable (E)-isomer.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its derivatives, often catalyzed by a base. nih.gov The stereochemical outcome can be influenced by the choice of catalyst, solvent, and reaction temperature, frequently favoring the formation of the (E)-isomer. Microwave irradiation has been shown to accelerate this reaction. nih.gov

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) and its corresponding carboxylate salt. While historically significant, its application for controlling (E)/(Z) isomerism in acrylic acids can be less straightforward than modern olefination methods.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, offer powerful and versatile methods for constructing carbon-carbon bonds with stereochemical control. For instance, the Heck reaction can couple a vinyl halide with an alkene, often proceeding with retention of the vinyl halide's stereochemistry.

The selection of a particular method depends on the availability of starting materials, desired scale, and the required level of stereochemical purity. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), are crucial for determining the isomeric ratio, with the coupling constants between the vinylic protons being a key diagnostic feature (typically ~15 Hz for the trans or (E)-isomer). researchgate.net

The functionalization of the quinoline ring is a critical area of research, as the position and nature of substituents profoundly influence the molecule's properties. rsc.org Regioselective C-H functionalization, which involves the direct activation and substitution of a specific carbon-hydrogen bond, is a particularly attractive and atom-economical strategy. mdpi.comnih.gov

Key approaches for controlling substituent introduction include:

Directed Metalation: The nitrogen atom in the quinoline ring can direct metalating agents (e.g., organolithium or magnesium reagents) to the C2 and C8 positions. acs.org This allows for the subsequent introduction of various electrophiles at these specific sites.

Halogen-Mediated Synthesis: The synthesis of halogen-containing quinolines provides a versatile handle for further functionalization. nih.gov The halogen atom can be introduced at specific positions during the quinoline ring synthesis or through electrophilic halogenation of the pre-formed ring. These haloquinolines can then undergo a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents.

N-Oxide Chemistry: The formation of a quinoline N-oxide activates the ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack. researchgate.netorganic-chemistry.orgresearchgate.net This strategy allows for the regioselective introduction of various functional groups, including amines and alkyl groups. rsc.orgnih.gov The N-oxide can be subsequently removed to yield the functionalized quinoline.

Catalytic C-H Activation: Transition metal catalysis has revolutionized the selective functionalization of quinolines. mdpi.comnih.gov Catalysts based on palladium, rhodium, iridium, and copper can direct the introduction of substituents to nearly all positions on the quinoline core, depending on the directing group and reaction conditions. mdpi.com This approach is highly valued for its efficiency and ability to forge complex molecules in fewer steps.

The table below summarizes various regioselective functionalization methods for the quinoline scaffold.

| Method |

Green Chemistry Approaches and Sustainable Synthesis Principles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.nettandfonline.com In the synthesis of quinoline derivatives, this translates to the use of safer solvents, energy-efficient reaction conditions, and waste minimization. researchgate.netnih.gov

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to pollution. researchgate.netresearchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) offers numerous advantages, including reduced waste, lower costs, and often faster reaction times due to higher reactant concentrations. researchgate.netresearchgate.net These reactions can be facilitated by grinding the reactants together or by heating them under controlled conditions. Several methods for quinoline synthesis have been adapted to solvent-free conditions, often employing solid catalysts. researchgate.netrsc.org

Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. eurekalert.org While organic compounds often have limited solubility in water, this can sometimes be advantageous, as the hydrophobic effect can drive reactants together and accelerate reaction rates. eurekalert.org Furthermore, product isolation can be simplified if the product is insoluble in water. eurekalert.org Various quinoline syntheses have been successfully performed in water or aqueous-ethanolic mixtures, sometimes with the aid of surfactants or phase-transfer catalysts. tandfonline.comnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.comunf.edu Microwave irradiation directly heats the reaction mixture, leading to rapid temperature increases and often dramatic reductions in reaction times compared to conventional heating methods. nih.govacs.org

Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to Days | Minutes |

| Energy Input | Often high and inefficient | Efficient and localized |

| Yields | Variable, sometimes lower | Often improved |

| Side Reactions | More prevalent due to long reaction times | Minimized due to rapid heating |

This technology has been widely applied to the synthesis of quinolines, often leading to higher yields and purities in addition to significantly shorter reaction times. tandfonline.combenthamdirect.comacs.org The combination of microwave assistance with solvent-free or aqueous conditions represents a particularly sustainable and efficient approach to synthesizing these important heterocyclic compounds. nih.govnih.gov

Derivatization and Further Functionalization of this compound

The core structure of this compound possesses several reactive sites that allow for further chemical modification, enabling the creation of a library of related compounds for various applications.

The primary sites for derivatization are:

The Carboxylic Acid Group: This is a highly versatile functional group that can be converted into a wide range of derivatives, including:

Esters: Formed by reaction with alcohols under acidic conditions (Fischer esterification) or by using coupling agents.

Amides: Formed by reaction with amines, typically using peptide coupling reagents to facilitate the reaction.

Acid Chlorides: Created by reaction with reagents like thionyl chloride or oxalyl chloride, providing a highly reactive intermediate for further transformations.

Alcohols: The carboxylic acid can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride.

The Prop-2-enoic Acid Double Bond: The alkene moiety can undergo various addition reactions, such as:

Hydrogenation: Reduction of the double bond to a single bond, yielding the corresponding propanoic acid derivative.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

Michael Addition: Conjugate addition of nucleophiles to the carbon atom beta to the carbonyl group.

The Quinoline Ring: As discussed in section 2.3.2, the quinoline core can be further functionalized through electrophilic aromatic substitution or C-H activation strategies, allowing for the introduction of additional substituents on the benzene (B151609) portion of the ring system.

This capacity for derivatization is crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity or other properties. researchgate.net

Based on a comprehensive search of publicly available scientific databases and chemical literature, detailed experimental spectroscopic data for the specific compound this compound is not available. Generating an article with the requested in-depth data tables and specific research findings for each outlined section is therefore not possible without access to primary research data which has not been published.

To fulfill the user's request for a scientifically accurate article, one would require access to the raw spectroscopic data from laboratory analysis of the compound. Without this, any attempt to provide chemical shifts, coupling constants, or mass fragmentation patterns would be speculative and would not meet the required standard of scientific accuracy.

Comprehensive Spectroscopic and Structural Characterization of 3 2 Ethoxyquinolin 3 Yl Prop 2 Enoic Acid

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Investigation

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid, HRMS provides definitive confirmation of its molecular formula, C₁₄H₁₃NO₃.

The theoretical exact mass, calculated from the sum of the masses of the most abundant isotopes of its constituent elements (carbon-12, hydrogen-1, nitrogen-14, and oxygen-16), can be compared against the experimentally measured m/z value. This comparison allows for the unambiguous determination of the elemental formula, a fundamental characteristic of the compound. While specific experimental HRMS data for this exact molecule is not widely available in public literature, the expected values can be calculated.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃NO₃ |

| Theoretical Exact Mass [M] | 243.08954 u |

| Theoretical m/z [M+H]⁺ | 244.09737 u |

| Theoretical m/z [M+Na]⁺ | 266.07931 u |

| Theoretical m/z [M-H]⁻ | 242.08172 u |

Note: These are theoretical values. Experimental data would be required to confirm the elemental composition with high confidence.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond vibrations (stretching, bending, etc.), providing a molecular fingerprint. The analysis of these spectra for this compound reveals the presence of its key functional groups.

The carboxylic acid group (-COOH) and the ethoxy group (-OCH₂CH₃) give rise to several distinct and characteristic vibrational bands. The broad O-H stretching vibration of the carboxylic acid dimer is one of the most recognizable features in an IR spectrum. The carbonyl (C=O) stretch is also a strong, sharp absorption. The ethoxy group is identified by the C-H stretching and bending vibrations of the ethyl moiety and the C-O ether linkage stretches.

Table 2: Expected Vibrational Frequencies for Carboxylic Acid and Ethoxy Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |

| C=O stretch | 1700-1725 | |

| C-O stretch | 1210-1320 | |

| O-H bend (out-of-plane) | 920-950 | |

| Ethoxy Group | C-H stretch (sp³) | 2850-3000 |

Note: The exact peak positions can be influenced by the molecular environment and physical state of the sample.

The quinoline (B57606) ring system and the prop-2-enoic acid moiety's alkene group also produce characteristic signals. The aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. The C=C stretching vibrations of both the aromatic ring and the alkene double bond are found in the 1450-1650 cm⁻¹ region. Out-of-plane C-H bending vibrations in the aromatic and alkene parts of the molecule give rise to strong bands in the fingerprint region (below 1000 cm⁻¹), which can be diagnostic of the substitution pattern.

Table 3: Expected Vibrational Frequencies for Aromatic and Alkene Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic (Quinoline) | C-H stretch (sp²) | 3000-3100 |

| C=C stretch | 1450-1600 | |

| C-H bend (out-of-plane) | 690-900 | |

| Alkene | C-H stretch (sp²) | 3010-3095 |

| C=C stretch | 1600-1680 |

Note: These are general ranges, and specific values would require experimental spectroscopic data.

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, experimental data for the subsections below are not available.

This analysis would involve determining the dimensions of the unit cell (the smallest repeating unit in the crystal lattice) and the crystal's space group, which describes its symmetry elements. This foundational data is the first step in a full crystal structure determination.

Table 4: X-ray Crystallography Unit Cell and Space Group Data

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

A solved crystal structure would provide a comprehensive table of all atomic coordinates, from which precise bond lengths, bond angles, and torsional angles can be calculated. This information would reveal the planarity of the quinoline and acrylic acid moieties, the conformation of the ethoxy group, and the nature of any intermolecular interactions, such as hydrogen bonding, in the solid state. Without experimental data, a detailed table of these parameters cannot be constructed.

Table 5: Selected Bond Lengths, Bond Angles, and Torsional Angles

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | Data Not Available |

| Bond Angles (°) | Data Not Available |

| Torsional Angles (°) | Data Not Available |

Table of Compound Names

| Compound Name |

|---|

Intermolecular Interactions and Crystal Packing Motifs

Detailed experimental data regarding the specific intermolecular interactions and crystal packing motifs of this compound are not available in the public domain. Crystallographic studies, which are essential for elucidating the three-dimensional arrangement of molecules in a solid state, have not been reported for this specific compound.

In the absence of direct structural data for this compound, a predictive analysis based on the crystallographic information of analogous quinoline and carboxylic acid-containing structures can offer insights into potential intermolecular interactions. Generally, compounds with similar functional groups, such as the quinoline ring, the carboxylic acid group, and the ethoxy substituent, exhibit predictable patterns of non-covalent interactions that dictate their crystal packing.

For instance, the carboxylic acid moiety is a strong hydrogen bond donor and acceptor, often leading to the formation of robust hydrogen-bonded dimers. The nitrogen atom within the quinoline ring can also act as a hydrogen bond acceptor. Furthermore, the aromatic quinoline ring system is prone to participating in π-π stacking interactions, where parallel aromatic rings align to stabilize the crystal structure. Weaker C-H···O and C-H···π interactions are also commonly observed in the crystal packing of related organic molecules.

While these general principles provide a framework for understanding how this compound might pack in the solid state, a definitive description of its intermolecular interactions and crystal packing motifs requires experimental determination through single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations of 3 2 Ethoxyquinolin 3 Yl Prop 2 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for elucidating the fundamental electronic properties of a molecule. These methods, rooted in quantum mechanics, can predict a molecule's geometry, energy, and reactivity with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. scirp.orgrsc.org This approach is particularly effective for optimizing the geometry of molecules, which involves finding the lowest energy arrangement of its atoms. scirp.org By employing DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of 3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid can be precisely determined. arabjchem.orgresearchgate.net This information is fundamental for understanding the molecule's three-dimensional structure and its potential interactions with biological targets.

Furthermore, DFT can be used to map out the potential energy landscape of the molecule. This allows for the identification of different stable conformations (local minima) and the transition states that connect them. Understanding the energy differences between these conformations is key to predicting the molecule's flexibility and the most likely shapes it will adopt in different environments.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=C (prop-2-enoic) | 1.34 Å |

| C-C (prop-2-enoic) | 1.47 Å | |

| C=O (carboxyl) | 1.21 Å | |

| C-O (carboxyl) | 1.35 Å | |

| C-O (ethoxy) | 1.36 Å | |

| O-C (ethoxy) | 1.43 Å | |

| Bond Angle | C=C-C (prop-2-enoic) | 122° |

| C-C=O (carboxyl) | 124° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. scirp.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.netscirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, a smaller energy gap might indicate a higher propensity to participate in chemical reactions, which could be relevant to its mechanism of action. DFT calculations can provide the energies of the HOMO and LUMO, allowing for the determination of the energy gap and providing insights into the molecule's kinetic stability and potential for charge transfer within the molecule. scirp.orguantwerpen.be

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.85 |

| HOMO-LUMO Gap | 4.65 |

Electrostatic Potential (ESP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The ESP map displays the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. uantwerpen.beresearchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net

For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxyl and ethoxy groups, as well as the nitrogen atom in the quinoline (B57606) ring, making these areas potential sites for interaction with positively charged species. The hydrogen atoms, particularly the one on the carboxyl group, would exhibit positive potential, indicating their susceptibility to interaction with negatively charged entities.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational space and the study of its flexibility. tandfonline.com

An MD simulation generates a trajectory, which is a series of snapshots of the molecule's atomic positions over time. mdpi.com By analyzing this trajectory, the flexibility of different parts of the molecule can be assessed. For this compound, trajectory analysis would likely reveal significant flexibility in the ethoxy and prop-2-enoic acid side chains. The rotation around the single bonds in these chains would allow the molecule to adopt a wide range of conformations. Understanding this flexibility is crucial, as the specific conformation of a molecule can greatly influence its ability to bind to a biological target.

The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. bohrium.comresearchgate.net MD simulations can explicitly include solvent molecules, allowing for a realistic investigation of how the solvent influences the molecule's structure and dynamics.

Table 3: Hypothetical Solvent Effects on the Conformation of this compound

| Solvent | Dielectric Constant | Predominant Conformation | Key Interactions |

|---|---|---|---|

| Water | 78.4 | Extended | Hydrogen bonding between carboxyl group and water |

| Ethanol | 24.6 | Semi-extended | Dipole-dipole interactions with the solvent |

| Chloroform | 4.8 | More compact | Intramolecular hydrogen bonding may be favored |

Prediction of Spectroscopic Properties (Computational NMR, IR, UV-Vis)

Theoretical spectroscopic data for this compound would be predicted using quantum chemical calculations, most commonly employing Density Functional Theory (DFT). These computational methods can provide valuable insights into the molecule's spectral characteristics, aiding in its identification and structural elucidation.

A common approach involves geometry optimization of the molecule's ground state using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the theoretical spectroscopic properties would be calculated as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts are often referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and may be scaled to improve correlation with experimental data.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative and not based on actual published calculations for this specific molecule.)

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.0 - 8.5 |

| Vinylic Protons | 6.0 - 7.5 |

| Methylene (B1212753) Protons (-CH₂-) | 4.0 - 4.5 |

| Methyl Protons (-CH₃) | 1.2 - 1.8 |

| Carboxylic Acid Proton | > 10.0 |

| Aromatic Carbons | 110 - 160 |

| Vinylic Carbons | 120 - 145 |

| Carbonyl Carbon | > 165 |

| Methylene Carbon (-CH₂-) | 60 - 70 |

| Methyl Carbon (-CH₃) | 10 - 20 |

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum provides information on the characteristic functional groups present in the molecule. Calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound (Note: This data is illustrative and not based on actual published calculations for this specific molecule.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Carboxylic Acid) | ~3300 - 2500 (broad) | Stretching |

| C-H (Aromatic/Vinylic) | ~3100 - 3000 | Stretching |

| C-H (Aliphatic) | ~2980 - 2850 | Stretching |

| C=O (Carboxylic Acid) | ~1720 - 1680 | Stretching |

| C=C (Aromatic/Vinylic) | ~1650 - 1450 | Stretching |

| C-O (Ethoxy/Carboxylic) | ~1300 - 1000 | Stretching |

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.gov This calculation yields the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM).

Computational Studies on Reaction Mechanisms and Transition States in Synthetic Pathways

Computational chemistry offers a powerful tool for elucidating the reaction mechanisms involved in the synthesis of quinoline derivatives. While no specific studies on the synthesis of this compound were found, research on similar compounds often involves the following:

Mapping the Potential Energy Surface: DFT calculations can be used to map the potential energy surface of a proposed reaction. This involves locating the geometries and energies of reactants, intermediates, transition states, and products.

Transition State Theory: The identification of transition state structures is crucial for understanding the kinetics of a reaction. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the bond-forming and bond-breaking processes. The energy of the transition state relative to the reactants determines the activation energy barrier.

Reaction Pathway Analysis: By connecting reactants, transition states, and products, a detailed reaction pathway can be constructed. This allows for the comparison of different possible mechanisms to determine the most energetically favorable route. For instance, in syntheses like the Doebner-von Miller or Friedländer reactions, computational studies can help to clarify the sequence of condensation, cyclization, and aromatization steps. ijpsjournal.com

Table 3: Hypothetical Computational Data for a Key Synthetic Step of a Quinoline Derivative (Note: This data is illustrative and not based on actual published calculations for this specific molecule.)

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|

| Reactants | 0.0 | Initial bond lengths and angles |

| Transition State | +25.4 | Partially formed C-N bond (e.g., 1.8 Å), elongated C=O bond |

| Intermediate | -5.2 | Fully formed C-N bond, tetrahedral carbon |

| Product | -15.8 | Final bond lengths and angles in the cyclized product |

Structure Activity Relationship Sar and Molecular Design Principles for 3 2 Ethoxyquinolin 3 Yl Prop 2 Enoic Acid Analogues

Fundamental Principles of Structure-Activity Relationship Elucidation

The elucidation of Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery. It involves systematically modifying the chemical structure of a compound and observing the corresponding changes in its biological activity. This iterative process allows medicinal chemists to identify the key structural features, or pharmacophores, that are essential for a molecule's interaction with its biological target. A thorough understanding of SAR provides a rational basis for the design of more potent, selective, and safer drugs.

Key principles underpinning SAR studies include:

Identification of the pharmacophore: This involves determining the essential functional groups and their spatial arrangement required for biological activity.

Bioisosteric replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Conformational analysis: Understanding the three-dimensional shape of a molecule and how it influences its interaction with a biological target is crucial for designing effective drugs.

Elucidation of Key Structural Features of the Quinoline (B57606) Core

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a versatile scaffold found in numerous natural and synthetic compounds with a wide range of biological activities. numberanalytics.com The electronic properties and steric features of the quinoline core can be significantly influenced by the nature and position of its substituents, thereby modulating its pharmacological profile. numberanalytics.com

The introduction of various substituents at different positions on the quinoline ring can have a profound impact on the biological activity of 3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid analogues. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density of the quinoline ring system and thereby influence its reactivity and binding affinity. numberanalytics.comresearchgate.net

For instance, electron-donating groups can enhance the basicity of the quinoline nitrogen, which may be important for certain biological interactions. numberanalytics.com Conversely, electron-withdrawing groups can decrease the electron density, potentially affecting the molecule's metabolic stability. researchgate.net The position of the substituent is also crucial, as it dictates the spatial relationship between the substituent and the rest of the molecule, which can impact its ability to fit into a specific binding pocket.

| Position | Substituent Type | Predicted Effect on Activity |

|---|---|---|

| 4-position | Electron-donating (e.g., -CH3) | May direct electrophilic substitution to the 5-position. numberanalytics.com |

| 6-position | Electron-withdrawing (e.g., -Cl) | May enhance activity in certain contexts. rsc.org |

| 3-position | Various substituents | Crucial for activity in some quinoline derivatives. researchgate.netnih.gov |

Analysis of the Prop-2-enoic Acid Side Chain Contribution

The double bond in the prop-2-enoic acid side chain gives rise to the possibility of E/Z isomerism, also known as geometric isomerism. creative-chemistry.org.ukrsc.orgdocbrown.info These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. creative-chemistry.org.ukrsc.org This difference in three-dimensional structure can have a profound impact on how the molecule is recognized by its biological target. nih.govnih.govresearchgate.netnih.gov

The E and Z isomers can exhibit significantly different biological activities, with one isomer often being much more potent than the other. chiralpedia.com This is because the precise spatial arrangement of the atoms in each isomer determines how well it can fit into the binding site of a protein or enzyme. The Cahn-Ingold-Prelog priority rules are used to assign the E or Z configuration to each isomer. docbrown.info

| Isomer | Arrangement of Priority Groups | Potential Impact on Biological Activity |

|---|---|---|

| E (entgegen) | On opposite sides of the double bond. docbrown.info | May exhibit higher activity due to a better fit in the target's binding site. chiralpedia.com |

| Z (zusammen) | On the same side of the double bond. creative-chemistry.org.ukdocbrown.info | May exhibit lower or no activity due to steric hindrance or improper orientation for binding. chiralpedia.com |

Modifications to the alkenyl chain of the prop-2-enoic acid side chain can also influence the biological activity of this compound analogues. Altering the length of the chain or introducing substituents can affect the molecule's flexibility and its ability to adopt the optimal conformation for binding.

Saturation of the double bond to form a propanoic acid side chain would eliminate the E/Z isomerism and increase the flexibility of the side chain. This change could either enhance or diminish biological activity depending on the specific requirements of the biological target. A more flexible side chain might be able to adopt a wider range of conformations, potentially leading to a better fit in the binding site. However, the loss of the rigid, planar structure of the double bond could also be detrimental if that rigidity is crucial for optimal binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed analogues before their synthesis, thereby saving time and resources.

A 3D-QSAR model, for instance, can be developed for a series of quinoline derivatives to understand the impact of steric and electrostatic fields on their activity. In a hypothetical QSAR study on a series of quinoline-based compounds, a model might reveal that bulky substituents at a particular position on the quinoline ring are favorable for activity, while electronegative groups at another position are detrimental. The statistical significance of a QSAR model is typically evaluated using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A statistically robust model would have a q² value greater than 0.5 and an r² value approaching 1.0.

For a series of quinoline derivatives, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could yield statistically significant models. For example, a CoMFA model might produce a q² of 0.625 and an r² of 0.931, indicating good predictive ability. nih.gov The contour maps generated from such a model can guide the design of new, more potent analogues of this compound.

Table 1: Hypothetical Statistical Parameters of a 3D-QSAR Model for Quinoline Analogues

| Parameter | Value | Interpretation |

| q² (Cross-validated r²) | 0.625 | Good internal predictive ability |

| r² (Non-cross-validated r²) | 0.931 | Goodness of fit of the model |

| Standard Error of Estimate | 0.25 | Low error in the predicted values |

| F-statistic | 150.7 | High statistical significance |

This table represents hypothetical data for illustrative purposes, based on typical outcomes of QSAR studies on quinoline derivatives. nih.gov

Rational Design Strategies for Novel Analogues of this compound

Rational drug design involves the strategic and deliberate design or modification of a chemical structure to achieve a desired biological effect. This approach can be broadly categorized into ligand-based and structure-based methods.

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties.

For this compound, bioisosteric replacements could be considered for both the prop-2-enoic acid moiety and substituents on the quinoline ring.

Prop-2-enoic Acid Moiety : The carboxylic acid group is a key functional group that can participate in hydrogen bonding interactions with biological targets. However, it can also lead to poor membrane permeability and rapid metabolism. Bioisosteric replacements for the carboxylic acid group include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.gov For example, replacing the carboxylic acid with a tetrazole ring can sometimes lead to an increase in potency. nih.gov

Quinoline Moiety : The ethoxy group at the 2-position of the quinoline ring could be replaced with other alkoxy groups of varying chain lengths or with different electron-donating or electron-withdrawing groups to probe the electronic and steric requirements of the binding site. For instance, replacing the ethoxy group with a methoxy (B1213986) or a propoxy group could provide insights into the size constraints of the binding pocket.

Table 2: Examples of Bioisosteric Replacements for the Carboxylic Acid Moiety

| Original Group | Bioisosteric Replacement | Potential Advantages |

| Carboxylic Acid (-COOH) | Tetrazole | Increased metabolic stability, similar acidity |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Improved membrane permeability, resistance to glucuronidation |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Metal chelation properties, potential for different binding interactions |

This table provides examples of common bioisosteric replacements for carboxylic acids. nih.gov

Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core structure (scaffold) of a molecule with a different one while maintaining similar biological activity. This can lead to the discovery of novel chemical series with improved properties, such as better intellectual property positions or more favorable pharmacokinetic profiles.

Starting from the this compound scaffold, one could explore replacing the quinoline ring with other bicyclic heteroaromatic systems like quinazoline, quinoxaline, or benzimidazole. The goal would be to identify new scaffolds that can present the key pharmacophoric features (e.g., the acrylic acid side chain and appropriate substituents) in a similar spatial arrangement to the original molecule.

Lead optimization is the process of refining a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For analogues of this compound, this would involve systematic modifications of the structure. For example, a study on 2-(quinolin-4-yloxy)acetamides demonstrated that substitutions at the 2- and 6-positions of the quinoline ring significantly impacted antimycobacterial activity. nih.gov

Table 3: Example of Structure-Activity Relationship from a Study on Quinoline Analogues

| Compound | R1 (Position 2) | R2 (Position 6) | MIC (μM) |

| 8a | -CH₃ | -H | 0.02 |

| 8b | -CH₃ | -Cl | 0.02 |

| 8c | -CH₃ | -Br | 0.02 |

| 8d | -CH₂CH₃ | -H | 0.08 |

| 8g | -CF₃ | -H | 0.10 |

| 8h | -CF₃ | -Cl | 74.0 |

This table is adapted from a study on 2-(quinolin-4-yloxy)acetamides and illustrates how modifications to the quinoline scaffold can affect biological activity. MIC stands for Minimum Inhibitory Concentration. nih.gov

Ligand-Based Drug Design : This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are known to interact with the target. Techniques like pharmacophore modeling and 3D-QSAR are central to ligand-based design. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. For this compound analogues, a pharmacophore model might consist of a hydrogen bond acceptor (the carboxylic acid), a hydrophobic region (the quinoline ring), and an aromatic feature.

Structure-Based Drug Design : When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR spectroscopy), structure-based drug design can be employed. This powerful technique involves docking candidate molecules into the active site of the target to predict their binding mode and affinity. Molecular docking studies can reveal key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can then be used to design new analogues with improved binding affinity. For instance, if docking studies of this compound in its target's active site reveal a vacant hydrophobic pocket near the ethoxy group, this would suggest that introducing a larger hydrophobic substituent at that position could enhance binding.

Advanced Applications and Future Research Trajectories for 3 2 Ethoxyquinolin 3 Yl Prop 2 Enoic Acid

Applications as Synthetic Intermediates in Complex Molecule Synthesis

The structure of 3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid makes it a versatile synthetic intermediate for the construction of more complex molecules. The quinoline (B57606) ring system is a well-established pharmacophore found in a wide array of biologically active compounds and pharmaceuticals. nih.govresearchgate.netcovenantuniversity.edu.ng The presence of the ethoxy group at the 2-position and the prop-2-enoic acid side chain at the 3-position offers multiple sites for chemical modification, allowing for the generation of diverse molecular libraries.

The α,β-unsaturated carboxylic acid functionality is a particularly reactive handle for a variety of chemical transformations. It can participate in Michael additions, Diels-Alder reactions, and various cyclization strategies, enabling the annulation of additional ring systems onto the quinoline core. This capability is crucial for the synthesis of complex polycyclic alkaloids and other natural product analogs. Furthermore, the carboxylic acid can be converted into a range of other functional groups, such as esters, amides, and alcohols, further expanding its synthetic utility. The strategic functionalization of the quinoline ring is a key strategy in modern synthetic chemistry for expanding chemical space and enhancing the pharmacological profiles of quinoline derivatives. rsc.org

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Michael Addition | Nucleophiles (e.g., amines, thiols, carbanions) | β-substituted quinoline propanoic acid derivatives |

| Esterification | Alcohols, acid or base catalysis | Alkyl 3-(2-ethoxyquinolin-3-yl)prop-2-enoates |

| Amidation | Amines, coupling agents (e.g., DCC, EDC) | N-substituted 3-(2-ethoxyquinolin-3-yl)acrylamides |

| Reduction | H₂, Pd/C or other reducing agents | 3-(2-ethoxyquinolin-3-yl)propanoic acid |

Exploration of the Compound as a Chemical Probe for Molecular Target Identification

Quinoline derivatives have been successfully developed as fluorescent probes for the detection of biologically important species. nih.govresearchgate.net The inherent fluorescence of the quinoline nucleus provides a foundation for the design of chemical probes. The prop-2-enoic acid side chain of this compound can be functionalized with various reporter groups or reactive moieties to facilitate the identification and characterization of molecular targets.

For instance, the carboxylic acid could be coupled to a fluorophore to create a fluorescent probe for tracking the localization of the molecule within cells or tissues. Alternatively, it could be modified to incorporate a photoaffinity label or a biotin (B1667282) tag. Upon binding to a target protein, the photoaffinity label can be activated by light to form a covalent bond, allowing for the subsequent isolation and identification of the protein via the biotin tag. Quinazoline-based fluorescent probes have demonstrated high affinity and sensitivity for detecting α1-Adrenergic Receptors. nih.gov

Advanced Materials Science Applications (e.g., polymerizable monomers, functional materials)

The presence of a polymerizable prop-2-enoic acid group suggests that this compound could serve as a monomer for the synthesis of novel functional polymers. Quinoline-containing polymers are of interest for their potential applications in electronics, optics, and biomedicine due to the unique photophysical and biological properties of the quinoline moiety. tandfonline.comtandfonline.comgoogle.com

The polymerization of this compound, either as a homopolymer or as a copolymer with other monomers, could lead to materials with tailored properties. For example, the resulting polymers may exhibit interesting fluorescence characteristics, making them suitable for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. Furthermore, the incorporation of the quinoline unit into a polymer backbone could impart specific biological activities, such as antimicrobial or anticancer properties, leading to the development of novel biomaterials or drug delivery systems. nih.gov

Table 2: Potential Polymer Architectures from this compound

| Polymerization Method | Monomer(s) | Potential Polymer Properties |

| Free Radical Polymerization | This compound | Fluorescent, potentially biocompatible |

| Copolymerization | This compound and other vinyl monomers (e.g., styrene, acrylates) | Tunable optical, mechanical, and thermal properties |

Development of Novel Methodologies for Compound Characterization and Analysis

The unique structure of this compound presents opportunities for the development of new analytical methodologies for the characterization of quinoline carboxylic acids. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are essential for the purification and structural elucidation of this and related compounds.

Developing specific HPLC methods can aid in the separation and quantification of this compound from complex mixtures. sielc.com Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide detailed structural information through fragmentation analysis. nist.gov Furthermore, comprehensive 1D and 2D NMR studies are crucial for the unambiguous assignment of all proton and carbon signals, confirming the compound's structure and stereochemistry. researchgate.net These analytical methods are vital for quality control in any potential synthetic or manufacturing process.

Emerging Research Frontiers in Quinoline Chemistry and α,β-Unsaturated Acids

The field of quinoline chemistry is continually evolving, with ongoing efforts to develop more efficient and sustainable synthetic methods. acs.orgrsc.org Research into the functionalization of the quinoline core at various positions remains an active area, aiming to expand the diversity of accessible derivatives. rsc.org The exploration of this compound and its analogs could contribute to this field by providing new building blocks for the synthesis of novel quinoline-based compounds with unique properties.

Similarly, research on α,β-unsaturated acids continues to uncover new applications in organic synthesis and medicinal chemistry. The biological activities of these compounds are often linked to their ability to act as Michael acceptors, covalently modifying biological nucleophiles. covenantuniversity.edu.ng Understanding the reactivity and biological implications of the α,β-unsaturated system within the context of the quinoline scaffold is a promising avenue for future research. This could lead to the discovery of new therapeutic agents with novel mechanisms of action. Moreover, the carboxylic acid group can be replaced with bioisosteres to improve pharmacokinetic properties and reduce potential toxicity. drughunter.comresearchgate.net

Q & A

Q. What synthetic strategies are recommended for preparing 3-(2-ethoxyquinolin-3-yl)prop-2-enoic Acid?

Methodological Answer: The synthesis typically involves coupling 2-ethoxyquinoline-3-carbaldehyde with a propenoic acid derivative via a Knoevenagel condensation. Key steps include:

- Aldehyde Activation : Reacting 2-ethoxyquinoline-3-carbaldehyde with malonic acid or its derivatives under acidic conditions (e.g., piperidine or pyridine as catalysts) to form the α,β-unsaturated acid .

- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product, followed by recrystallization from ethanol/water mixtures to enhance purity .

- Validation : Confirm the reaction yield and purity via TLC and NMR (¹H/¹³C).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., quinoline aromatic protons at δ 8.2–8.5 ppm, ethoxy group at δ 1.4–1.6 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and conjugated double-bond carbons (δ ~120–140 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns to verify the molecular formula.

- IR Spectroscopy : Detects carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and conjugated C=O (~1680 cm⁻¹) .

Q. What are the common challenges in purifying this compound?

Methodological Answer: Challenges include:

- Solubility Issues : Low solubility in non-polar solvents necessitates gradient elution in chromatography.

- Byproduct Formation : Unreacted aldehyde or dimeric adducts may co-elute; optimize mobile phase polarity (e.g., 30–50% ethyl acetate in hexane) .

- Crystallization : Slow evaporation from DMF/water mixtures improves crystal quality for diffraction studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound?

Methodological Answer:

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Index and integrate reflections using SAINT or APEX3 .

- Structure Solution : Employ direct methods (SHELXT) for phase determination, followed by refinement with SHELXL (full-matrix least-squares on F²) .

- Validation : Check for data completeness (I/σ(I) > 2), R-factor convergence (< 5%), and absence of outliers in residual density maps using PLATON .

Q. How to address contradictions between experimental and computational structural data?

Methodological Answer:

- Torsional Discrepancies : Compare DFT-optimized geometries (B3LYP/6-31G*) with crystallographic torsion angles. Adjust solvent effects in computations if discrepancies arise .

- Hydrogen Bonding : Validate predicted H-bond networks (e.g., COOH dimerization) against crystallographic distances (O···O ~2.6 Å) and angles using Mercury or CrystalExplorer .

Q. What methodologies analyze hydrogen-bonding networks in its crystal lattice?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.